molecular formula C9H7IN2O B1613912 4-iodo-6-methyl-2H-indazole-3-carbaldehyde CAS No. 885522-34-9

4-iodo-6-methyl-2H-indazole-3-carbaldehyde

Cat. No.: B1613912
CAS No.: 885522-34-9
M. Wt: 286.07 g/mol
InChI Key: WGRWJPPSZAZXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-6-methyl-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various biologically active molecules and pharmaceuticals. This compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 6th position, and an aldehyde group at the 3rd position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed formation of N–N bonds in DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-yielding catalytic processes and solvent-free conditions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

4-iodo-6-methyl-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom under appropriate conditions.

Major Products Formed

    Oxidation: 4-iodo-6-methyl-2H-indazole-3-carboxylic acid.

    Reduction: 4-iodo-6-methyl-2H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-iodo-6-methyl-2H-indazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The indazole ring system can interact with various enzymes and receptors, modulating their activity. The presence of the iodine atom and the aldehyde group can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-2H-indazole-3-carbaldehyde: Lacks the methyl group at the 6th position.

    6-methyl-2H-indazole-3-carbaldehyde: Lacks the iodine atom at the 4th position.

    4-iodo-6-methyl-1H-indazole-3-carbaldehyde: Differentiated by the position of the nitrogen atom in the indazole ring.

Uniqueness

4-iodo-6-methyl-2H-indazole-3-carbaldehyde is unique due to the specific combination of substituents on the indazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-iodo-6-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c1-5-2-6(10)9-7(3-5)11-12-8(9)4-13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRWJPPSZAZXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646507
Record name 4-Iodo-6-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-34-9
Record name 4-Iodo-6-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-iodo-6-methyl-2H-indazole-3-carbaldehyde
Reactant of Route 2
4-iodo-6-methyl-2H-indazole-3-carbaldehyde
Reactant of Route 3
4-iodo-6-methyl-2H-indazole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-iodo-6-methyl-2H-indazole-3-carbaldehyde
Reactant of Route 5
4-iodo-6-methyl-2H-indazole-3-carbaldehyde
Reactant of Route 6
4-iodo-6-methyl-2H-indazole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.